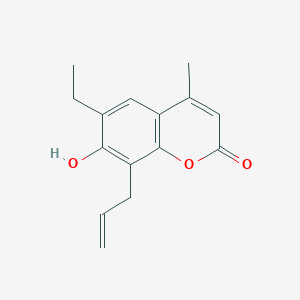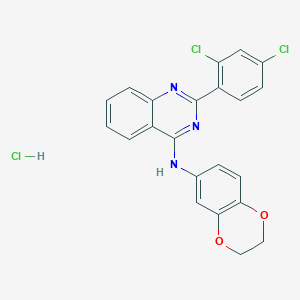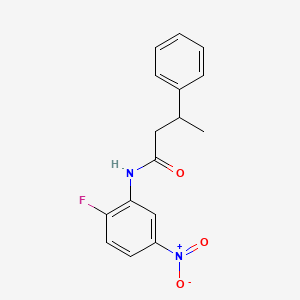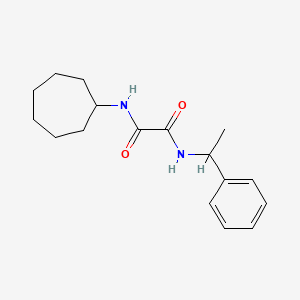
8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as quercetagetin, is a flavonoid compound that is widely distributed in many plants. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory signaling pathways, and the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Quercetagetin has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which can help to protect cells from oxidative damage. It has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can help to reduce inflammation in the body.
Furthermore, 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen has been found to regulate the cell cycle and induce apoptosis in cancer cells. It has also been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Quercetagetin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily stored for long periods of time. In addition, it has been extensively studied and its biological activities are well documented.
However, there are also some limitations for lab experiments with 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen. It is poorly soluble in water, which can make it difficult to prepare solutions for experiments. It also has low bioavailability, which can limit its effectiveness in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen. One area of research is the development of more effective delivery systems to improve its bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential use of 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen as a therapeutic agent for the treatment of various diseases, including cancer and viral infections, should be further explored.
Conclusion:
In conclusion, 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen is a flavonoid compound that possesses various biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. It can be synthesized from kaempferol and has been extensively studied for its biological activities. Its mechanism of action is not fully understood, and there are some limitations for lab experiments with 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen. However, there are several future directions for research on 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen, including the development of more effective delivery systems and the identification of its molecular targets.
Applications De Recherche Scientifique
Quercetagetin has been extensively studied for its various biological activities. It has been found to possess antioxidant properties, which can help to protect cells from oxidative damage caused by free radicals. It also has anti-inflammatory properties, which can help to reduce inflammation in the body and prevent the development of chronic diseases such as cancer and cardiovascular disease.
In addition, 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen has been found to possess anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Furthermore, 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-onen has been found to possess antiviral properties. It has been shown to inhibit the replication of various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
6-ethyl-7-hydroxy-4-methyl-8-prop-2-enylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-6-11-14(17)10(5-2)8-12-9(3)7-13(16)18-15(11)12/h4,7-8,17H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKUKNJWDUCNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CC=C)OC(=O)C=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165770 | |
| Record name | 6-Ethyl-7-hydroxy-4-methyl-8-(2-propen-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
298686-57-4 | |
| Record name | 6-Ethyl-7-hydroxy-4-methyl-8-(2-propen-1-yl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298686-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-7-hydroxy-4-methyl-8-(2-propen-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chloro-2-fluorophenyl)-2-{[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]amino}acetamide](/img/structure/B3982596.png)
![4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3982597.png)
![3-(3-chlorophenyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B3982612.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3982620.png)

![N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3982648.png)
![(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B3982657.png)
![3-[3-(1-adamantylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3982664.png)

acetate](/img/structure/B3982673.png)
![4-chloro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3982677.png)
![N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3982681.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3982687.png)